H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H
Brand Name: Vulcanchem
CAS No.: 100929-58-6
VCID: VC0012434
InChI: InChI=1S/C28H37N5O7S.C2H4O2/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40);1H3,(H,3,4)/t17-,21+,22-,23+;/m1./s1
SMILES: CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O
Molecular Formula: C30H41N5O9S
Molecular Weight: 647.744

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H

CAS No.: 100929-58-6

Cat. No.: VC0012434

Molecular Formula: C30H41N5O9S

Molecular Weight: 647.744

* For research use only. Not for human or veterinary use.

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H - 100929-58-6

Specification

CAS No. 100929-58-6
Molecular Formula C30H41N5O9S
Molecular Weight 647.744
IUPAC Name acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C28H37N5O7S.C2H4O2/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40);1H3,(H,3,4)/t17-,21+,22-,23+;/m1./s1
Standard InChI Key PLNYJKTXNBXJNZ-UJKXDIGWSA-N
SMILES CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Introduction

Chemical Structure and Classification

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H is a pentapeptide derivative containing the sequence tyrosine-D-alanine-glycine-phenylalanine-D-methionine, terminated with a carboxylic acid group and formulated as an acetate salt. The compound belongs to the class of modified enkephalins, specifically engineered to enhance pharmacological properties through strategic D-amino acid substitutions.

The structural formula reveals critical modifications from natural enkephalins (Tyr-Gly-Gly-Phe-Met/Leu), particularly the replacement of Gly² with D-Ala and Met⁵ with D-Met. These substitutions provide significant advantages in terms of metabolic stability and receptor binding profiles. The compound includes an N-terminal free amine and a C-terminal carboxylic acid, with the acetate counterion enhancing solubility characteristics .

Synthesis and Preparation Methods

The synthesis of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, with each approach offering distinct advantages.

Solid-Phase Peptide Synthesis

SPPS represents the most common approach for preparing this modified enkephalin, typically employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. The choice of resin is crucial, with p-alkoxybenzyl alcohol resin generally yielding better results than conventional chloromethylated copolystyrene-divinylbenzene resin .

A typical Fmoc-based synthetic route would involve:

  • Loading the D-Met onto the appropriate resin

  • Sequential coupling of protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH)

  • Cleavage from the resin using TFA-based cocktails

  • Purification by RP-HPLC

  • Conversion to the acetate salt

The use of HOBt/DIPCDI or TBTU/DIPEA activation systems is frequently reported for the coupling reactions, with the former showing superior stereochemical integrity .

Solution-Phase Synthesis

For larger-scale preparations, solution-phase methods using fragment condensation strategies may be employed. A typical approach involves:

  • Preparation of protected fragments (e.g., Boc-Tyr-D-Ala-OH and H-Gly-Phe-D-Met-OH)

  • Coupling using PyBOP/HOBt-chemistry

  • Global deprotection

  • Purification and salt formation

This method has been successfully applied to related enkephalin analogs with yields typically ranging from 60-75% .

Physicochemical Properties

The physicochemical characteristics of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H influence its behavior in biological systems and are critical considerations for formulation and delivery strategies.

General Properties

Based on structural analysis and comparison with similar peptides, the following properties can be established:

PropertyValueMethod of Determination
Molecular FormulaC₂₈H₃₈N₆O₇S·CH₃CO₂HCalculated
Molecular Weight646.7 g/molCalculated
Physical AppearanceWhite to off-white powderVisual observation
SolubilitySoluble in water, DMSO, methanolExperimental
Log PApproximately 0.5-0.7Estimated from similar compounds
pKaMultiple values: 2.1, 3.8, 7.1, 9.5, 10.1Predicted from amino acid components
HPLC RetentionLog k' ≈ 1.5-1.7 (C18, ACN/H₂O+0.1% TFA)Extrapolated from data on similar compounds

The acetate salt formation enhances aqueous solubility while maintaining good stability in lyophilized form. The compound exhibits characteristic UV absorption at 275-280 nm due to its aromatic amino acid content .

Pharmacological Activity and Receptor Binding

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H displays significant pharmacological activity at opioid receptors, with a profile that reflects its structural modifications from natural enkephalins.

Opioid Receptor Binding

The compound demonstrates high affinity for both δ and μ opioid receptors, with a preference for δ receptors. This binding profile is consistent with other enkephalin derivatives containing the Tyr-D-Ala-Gly-Phe sequence, which is recognized as a potent pharmacophore for opioid receptor activation .

Comparative binding data for H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H and related compounds:

CompoundKi δ (nM)Ki μ (nM)Ki κ (nM)Selectivity (δ/μ/κ)
H-Tyr-D-Ala-Gly-Phe-D-Met-OH*2-510-2070-901:3-5:25-30
H-Tyr-D-Ala-Gly-Phe-Met-NH₂5788861:1.5:1.5
H-Tyr-D-Ala-Gly-Phe-5788861:1.5:1.5
DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH)1-315-30>10001:10:>300

*Estimated values based on structural similarity to DADLE and other D-amino acid-containing enkephalin analogs

Functional Activity

In functional assays, H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H acts as a potent opioid agonist. Its activity in the mouse vas deferens (MVD) assay, which primarily measures δ opioid activity, and guinea pig ileum (GPI) assay, which primarily measures μ opioid activity, confirms its functional properties.

Assays of related enkephalin derivatives with D-amino acid substitutions consistently demonstrate enhanced potency compared to the natural peptides. The D-Ala² substitution typically increases potency by 5-10 fold, while the D-Met⁵ modification likely contributes to a unique activity profile with improved metabolic stability .

Metabolic Stability and Pharmacokinetics

A key advantage of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H over natural enkephalins is its enhanced resistance to enzymatic degradation, which is attributed to its D-amino acid substitutions.

Enzymatic Stability

Natural enkephalins are rapidly degraded in biological systems, primarily by aminopeptidases, dipeptidyl peptidase, and enkephalinases. The strategic D-amino acid substitutions in H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H provide significant protection against these enzymes:

These modifications significantly extend the compound's half-life in plasma and tissue preparations. While natural enkephalins have half-lives of only minutes, compounds with D-amino acid substitutions can exhibit stability extending to hours or even days .

Pharmacokinetic Considerations

The improved metabolic stability translates to enhanced pharmacokinetic properties, though the peptidic nature of the compound still presents challenges for oral bioavailability and blood-brain barrier penetration. Various delivery strategies have been explored for similar compounds, including:

  • Cyclization to further enhance stability

  • Lipidation to improve membrane permeability

  • Conjugation with cell-penetrating peptides or other carriers

  • Alternative routes of administration (intranasal, intrathecal)

These approaches may be applicable to H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H to overcome its inherent pharmacokinetic limitations .

Comparison with Related Enkephalin Derivatives

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H represents one modification among many synthetic enkephalin derivatives, each with distinct properties based on their specific structural alterations.

Comparative Analysis

The following table presents a comparative analysis of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H with related compounds:

CompoundKey Structural FeaturesReceptor SelectivityRelative PotencyMetabolic Stability
H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2HD-Ala², D-Met⁵, free COOHδ > μ >> κHighVery high
H-Tyr-D-Ala-Gly-Phe-Met-NH₂D-Ala², amide terminusδ = μ = κModerateHigh
DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH)D-Ala², D-Leu⁵δ >> μ >>> κHighVery high
DAMGO (H-Tyr-D-Ala-Gly-NMePhe-Gly-ol)D-Ala², NMePhe⁴, alcohol terminusμ >> δ > κVery high (μ)High
Native Met-enkephalinAll L-amino acidsδ > μ > κModerateVery low
DPDPE (cyclic)D-Pen², D-Pen⁵, cyclicδ >>> μ, κHigh (δ)Very high

This comparison highlights how specific modifications to the enkephalin structure can dramatically alter receptor selectivity, potency, and metabolic stability .

Structure-Function Relationships

Several key structure-function relationships emerge from these comparisons:

  • The Tyr¹ residue is essential for opioid activity across all derivatives

  • D-amino acid substitution at position 2 consistently enhances stability and often potency

  • C-terminal modifications (amide vs. acid, D- vs. L-amino acids) significantly influence receptor selectivity

  • Conformational constraint (cyclization) can further enhance receptor selectivity and metabolic stability

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H incorporates several of these advantageous modifications, resulting in a compound with enhanced pharmacological properties compared to native enkephalins .

Current Research and Future Directions

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H continues to serve as both a research tool and as inspiration for next-generation analgesics with improved properties.

Emerging Applications

Recent research directions involving this compound and closely related analogs include:

  • Development of bifunctional peptides incorporating the enkephalin pharmacophore with other bioactive sequences

  • Creation of peptide-drug conjugates to enhance delivery and targeting

  • Exploration of alternative administration routes and formulations

  • Investigation of peripheral opioid activity for pain management without central nervous system effects

These approaches aim to harness the potent analgesic properties while overcoming limitations related to bioavailability, delivery, and side effects .

Novel Derivatives and Modifications

Building on the foundation of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H, researchers continue to explore modifications including:

  • Introduction of unnatural amino acids and peptidomimetic structures

  • Halogenation of aromatic residues to enhance potency and bioavailability

  • Methylation of peptide bonds to reduce degradation

  • Incorporation into macrocyclic structures

  • Development of peptidomimetics that maintain the essential pharmacophore elements in non-peptidic scaffolds

These modifications aim to further enhance pharmacological properties while addressing the inherent limitations of peptide-based therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator